4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
Description
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a synthetic organic compound. It features a pyrrole ring substituted with dimethyl and propyl groups, a thiazole ring, and an amine group linked to a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODBRVFOWSZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Substitution Reactions: Introduction of the dimethyl and propyl groups onto the pyrrole ring through alkylation reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis or other cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling Reactions:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized conditions for higher yields and purity. This might involve continuous flow reactors, use of catalysts, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the thiazole ring or the amine group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to a variety of functionalized derivatives.
Scientific Research Applications
Overview
The compound 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a novel organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and data tables.
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : In vitro assays showed that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : Tests against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with pyrrole and thiazole rings can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modulating their activity. The methoxyethyl amine group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the propyl and methoxyethyl groups.
4-(1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups.
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the methoxyethyl amine group.
Uniqueness
The unique combination of substituents in 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may confer distinct biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a unique structure that incorporates a pyrrole ring and a thiazole moiety. The structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃S |
| Molecular Weight | 235.35 g/mol |
| SMILES | CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess antibacterial and antifungal activities against various pathogens. In a study evaluating the antimicrobial efficacy of similar compounds, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal potential .
Anticancer Properties
Compounds with thiazole and pyrrole structures have also been investigated for their anticancer activities. A study reported that certain thiazole derivatives inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This suggests that the compound may modulate apoptotic pathways in cancer cells . The potential for inducing apoptosis in cancer cells makes this compound a candidate for further anticancer drug development.
The mechanism of action for compounds like this one often involves interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The thiazole and pyrrole rings may facilitate binding to these targets, influencing pathways related to cell proliferation and apoptosis. For example, studies have shown that similar compounds can inhibit key signaling pathways involved in inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with MIC values lower than those of standard antibiotics .
- Anticancer Activity : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies indicated that similar pyrrole derivatives exhibited neuroprotective effects in models of neurodegeneration, highlighting the need for further investigation into their therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
